1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a bicyclic heteroaromatic compound with a pyrrolo[2,3-b]pyridine core. Key structural features include:
- Position 1: A 4-methylphenylsulfonyl (tosyl) group, which enhances solubility and serves as a protective group during synthesis.
- Position 5: A boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling Suzuki-Miyaura cross-coupling reactions for further functionalization .
This compound is likely an intermediate in pharmaceutical synthesis, given the prevalence of pyrrolo[2,3-b]pyridine scaffolds in kinase inhibitors (e.g., FGFR, TNIK, FAK) . The boronate ester at position 5 is critical for modular derivatization, while the tosyl group stabilizes the nitrogen at position 1 during synthetic steps .
Properties
Molecular Formula |
C24H25BN2O5S |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
3-(furan-3-yl)-1-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C24H25BN2O5S/c1-16-6-8-19(9-7-16)33(28,29)27-14-21(17-10-11-30-15-17)20-12-18(13-26-22(20)27)25-31-23(2,3)24(4,5)32-25/h6-15H,1-5H3 |
InChI Key |
PMQBDMDEMIBSJX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3C4=COC=C4)S(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Biological Activity
1H-Pyrrolo[2,3-b]pyridine is a significant scaffold in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of the compound 1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- , exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The biological activities associated with 1H-pyrrolo[2,3-b]pyridine derivatives include:
- Anticancer : These compounds have shown promising results against various cancer cell lines by inhibiting key signaling pathways.
- Anti-inflammatory : Certain derivatives can significantly reduce inflammation markers.
- Anticonvulsant : Some derivatives exhibit potential in treating seizure disorders.
- Antidiabetic : Compounds have been reported to enhance insulin sensitivity and glucose uptake.
Structure-Activity Relationships (SAR)
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is heavily influenced by their structural modifications. Key findings include:
- Substituent Effects : The presence of specific substituents on the pyrrolo ring can enhance or diminish biological activity. For instance, sulfonyl groups have been linked to increased potency against certain targets.
- Positioning of Functional Groups : The position of functional groups relative to the pyrrolo ring plays a crucial role in determining the compound's efficacy and selectivity for biological targets.
Anticancer Activity
A study reported that certain 1H-pyrrolo[2,3-b]pyridine derivatives exhibited potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression. For example, compound 4h showed IC50 values of 7 nM against FGFR1 and induced apoptosis in breast cancer cells (4T1) while inhibiting their migration and invasion .
Anti-inflammatory Effects
Research highlighted that some derivatives significantly inhibited TNF-α release from macrophages subjected to pro-inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .
Antidiabetic Properties
Compounds derived from 1H-pyrrolo[2,3-b]pyridine were tested for their ability to stimulate glucose uptake in adipocytes. Specific derivatives increased insulin sensitivity by 7.4% to 37.4% in a dose-dependent manner .
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | Mechanism/Target | IC50/Effectiveness |
|---|---|---|---|
| Anticancer | Compound 4h | FGFR1 | IC50 = 7 nM |
| Anti-inflammatory | Compound 11h | TNF-α release | Significant inhibition |
| Antidiabetic | Various derivatives | Glucose uptake | Up to 37.4% increase |
| Anticonvulsant | Not specified | CNS receptors | Varies by derivative |
Case Study 1: FGFR Inhibition
A series of studies focused on the development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs demonstrated that these compounds could effectively inhibit tumor cell proliferation and induce apoptosis. The lead compound exhibited low molecular weight and favorable pharmacokinetic properties .
Case Study 2: Anti-inflammatory Response
In vitro studies indicated that specific derivatives could significantly reduce inflammatory cytokine levels in macrophages. This suggests their potential as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues with Boronate Esters
Key Observations :
- Protective Groups : The target compound’s tosyl group (position 1) offers better aqueous solubility than triisopropylsilyl () but requires harsher deprotection conditions .
- Boronate Reactivity : All analogues facilitate Suzuki coupling, but steric hindrance from substituents (e.g., 2-ethyl in ) may reduce reaction efficiency .
- Bioactivity : Trifluoromethyl groups () enhance metabolic stability and binding affinity in kinase inhibitors, whereas the target compound’s 3-furanyl group may engage in hydrogen bonding .
Pharmacologically Active Derivatives
- FGFR Inhibitors (): Derivatives with 5-trifluoromethyl or methoxyphenyl groups show nanomolar IC50 values. The target compound’s boronate ester could enable similar modifications via cross-coupling .
- TNIK Inhibitors (): 1H-Pyrrolo[2,3-b]pyridines with hydrophobic substituents (e.g., aryl groups) exhibit submicromolar activity. The 3-furanyl group in the target compound may mimic these interactions .
- Antifungal Agents (): Derivatives with electron-withdrawing groups (e.g., nitro) at position 3 show activity against Pyricularia oryzae. The target compound’s furanyl group (electron-rich) may reduce efficacy here .
Preparation Methods
Suzuki Coupling to Introduce the 5-(Boronic Ester) Substituent
- Starting from 5-bromo-7-azaindole (5-bromo-1H-pyrrolo[2,3-b]pyridine), the boronate ester group is introduced via a Suzuki coupling reaction with bis(pinacolato)diboron.
- The reaction is catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) and uses potassium acetate as the base.
- The solvent system is typically dioxane/water (approximately 2.5:1 ratio).
- The mixture is heated at 80 °C under nitrogen atmosphere for about 8 hours.
- After reaction completion, the mixture is cooled, washed, and purified to yield the boronate ester intermediate.
Bromination at the 3-Position
- The intermediate azaindole bearing the boronate ester is brominated at the 3-position.
- Bromination reagents include bromine in chloroform or N-bromosuccinimide (NBS) with a base such as triethylamine.
- The reaction is carried out at 0 °C to room temperature for 10 minutes to 1 hour.
- This step selectively introduces a bromine atom at the 3-position, enabling further functionalization.
Introduction of the Tosyl Group at the Nitrogen (N1)
- Tosylation is performed by treating the 3-bromo intermediate with p-toluenesulfonyl chloride (tosyl chloride).
- The reaction uses a base such as aqueous sodium hydroxide or lithium diisopropylamide (LDA).
- Conditions vary:
- Under aqueous conditions: dichloromethane and 2N sodium hydroxide at 0 °C to room temperature for 1–12 hours.
- Under anhydrous conditions: LDA in tetrahydrofuran (THF) at −78 °C to −40 °C for 10 minutes to 2 hours, followed by tosyl chloride addition at −78 °C to room temperature for 30 minutes to 3 hours.
- This step protects the nitrogen and stabilizes the molecule for subsequent reactions.
Suzuki Coupling to Attach the 3-(3-Furanyl) Group
- The 3-bromo-N-tosylated intermediate undergoes Suzuki coupling with 3-furanylboronic acid.
- Catalyzed by Pd(dppf)Cl2 or similar palladium catalysts.
- Base such as potassium carbonate is used.
- Solvent system typically involves dioxane/water mixtures.
- Reaction temperature is maintained around 80 °C under nitrogen atmosphere for 1 to 16 hours.
- The product is purified by filtration, washing, and chromatographic methods.
Purification and Isolation
- After the final coupling, the reaction mixture is acidified with hydrochloric acid (HCl).
- The organic and aqueous layers are separated and extracted multiple times with ethyl acetate.
- The combined organic extracts are dried over sodium sulfate and concentrated.
- Ion-exchange resins (e.g., DOWEX 50WX2-400) may be used to remove impurities.
- Final product is isolated as a solid, often gray or off-white, with yields reported around 60–70%.
Summary Table of Reaction Steps and Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1. Suzuki coupling (boronate ester formation) | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | Dioxane/water (2.5:1) | 80 °C | 8 hours | Under N2 atmosphere |
| 2. Bromination at 3-position | Bromine or NBS, triethylamine | Chloroform or DCM | 0 °C to RT | 10 min to 1 hour | Selective 3-bromination |
| 3. Tosylation at N1 | Tosyl chloride, NaOH or LDA | DCM or THF | 0 °C to RT or −78 °C to RT | 1–12 hours or 30 min–3 hours | Protects nitrogen, stabilizes intermediate |
| 4. Suzuki coupling (3-furanyl) | 3-Furanylboronic acid, Pd(dppf)Cl2, K2CO3 | Dioxane/water | 80 °C | 1–16 hours | N2 atmosphere, forms final arylated product |
| 5. Purification | Acidification (HCl), extraction, drying, ion-exchange resin | Ethyl acetate, methanol | RT | Variable | Yields ~60–70%, solid product isolation |
Research Results and Yields
- The Suzuki coupling steps typically afford good yields ranging from 60% to 85% depending on the substrate and conditions.
- Bromination and tosylation steps have been optimized to minimize side reactions, with isolated yields around 70–90%.
- The final compound is obtained as a crystalline solid with high purity, confirmed by LC-MS (mass-to-charge ratio m/e 365.1 [M+H]+ for related analogs).
- The reaction sequences are reproducible and scalable, suitable for further derivatization in pharmaceutical research.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position of the pyrrolo[2,3-b]pyridine scaffold?
- Answer : The boronate ester group is typically introduced via Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-pyrrolo[2,3-b]pyridine intermediates can react with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) and solvents like dioxane/water . Optimization of reaction temperature (e.g., 105°C) and stoichiometry is critical for high yields (up to 96% reported) .
Q. How can the 1-[(4-methylphenyl)sulfonyl] (tosyl) protecting group be selectively removed without disrupting the boronate ester?
- Answer : The tosyl group is typically removed under basic conditions (e.g., KOH in ethanol at 80°C), which preserves the boronate ester due to its stability in mild alkaline environments. Careful monitoring via TLC or HPLC is recommended to confirm deprotection .
Q. What spectroscopic techniques are essential for characterizing the regiochemistry of substituted pyrrolo[2,3-b]pyridines?
- Answer : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the downfield shift of the NH proton (~δ 13.4 ppm in DMSO-d₆) confirms the pyrrole NH, while NOESY or HSQC can resolve ambiguities in aromatic proton assignments . High-resolution mass spectrometry (HRMS) validates molecular formulas .
Advanced Research Questions
Q. How does the 3-(3-furanyl) substituent influence the compound’s electronic properties and binding affinity in kinase inhibition assays?
- Answer : The furan moiety enhances π-π stacking interactions in kinase binding pockets (e.g., FGFR1-3). Computational studies (DFT) suggest that electron-rich furans increase HOMO energy, improving interaction with hydrophobic residues. Experimental IC₅₀ values for FGFR1 inhibition correlate with substituent electronegativity .
Q. What strategies mitigate competing side reactions during the introduction of multiple substituents (e.g., 3-furanyl, tosyl, boronate) on the pyrrolo[2,3-b]pyridine core?
- Answer : Sequential protection-deprotection is key. For example:
Introduce the tosyl group first via NaH/TsCl in THF .
Install the boronate via Suzuki coupling .
Add the 3-furanyl group last using Stille or Negishi coupling to avoid boronate degradation .
Side reactions (e.g., deborylation) are minimized by avoiding strong acids or oxidizers .
Q. How can structural modifications improve selectivity for FGFR over closely related kinases (e.g., VEGFR)?
- Answer : Molecular docking studies reveal that replacing the 3-methoxy group with bulkier substituents (e.g., 3-furanyl) enhances hydrophobic interactions in the FGFR-specific "back pocket." Selectivity ratios (FGFR1/VEGFR2 > 100-fold) are achievable by optimizing steric bulk and hydrogen-bonding motifs .
Q. What mechanisms underlie the compound’s antitumor activity in peritoneal mesothelioma models, and how does it synergize with paclitaxel?
- Answer : The compound induces caspase-dependent apoptosis by downregulating survivin phosphorylation (Thr³⁴). Synergy with paclitaxel arises from dual targeting of microtubule dynamics (paclitaxel) and CDK1 inhibition (compound), leading to G₂/M arrest. In vivo studies show 58–75% tumor volume reduction in xenografts .
Data Analysis and Contradictions
Q. How should researchers reconcile discrepancies in reported synthetic yields for similar pyrrolo[2,3-b]pyridine derivatives?
- Answer : Yield variations (e.g., 36% vs. 96% for Suzuki couplings) often stem from differences in catalyst loading (1–5 mol% Pd), solvent purity, or boronic acid stoichiometry. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
Q. Why do some analogs show potent FGFR inhibition but poor cellular activity?
- Answer : Poor cellular permeability due to high polarity (e.g., logP < 2) or P-glycoprotein efflux. Prodrug strategies (e.g., boronate ester masking) or lipophilic substituents (e.g., 4-methylphenyl) improve bioavailability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
